2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)-
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Overview
Description
6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . This compound belongs to the benzoxazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
. The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and an inert solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for treating infections and cancer.
Mechanism of Action
The mechanism of action of 6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one can be compared with other benzoxazole derivatives, such as:
2-Benzoxazolone: Lacks the hydroxyphenylethyl group, resulting in different chemical and biological properties.
6-Methylbenzoxazol-2(3H)-one: Contains a methyl group instead of the hydroxyphenylethyl group, leading to variations in reactivity and biological activity.
6-(2-Hydroxyethyl)benzoxazol-2(3H)-one: Similar structure but with a hydroxyethyl group, which affects its solubility and interaction with biological targets.
The uniqueness of 6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activities.
Properties
CAS No. |
54903-20-7 |
---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
6-(1-hydroxy-2-phenylethyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H13NO3/c17-13(8-10-4-2-1-3-5-10)11-6-7-12-14(9-11)19-15(18)16-12/h1-7,9,13,17H,8H2,(H,16,18) |
InChI Key |
SSBIJZOALSHAIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC3=C(C=C2)NC(=O)O3)O |
Origin of Product |
United States |
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